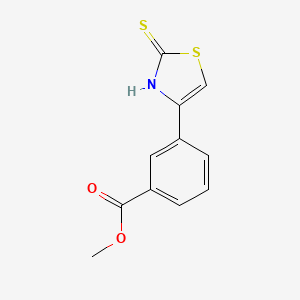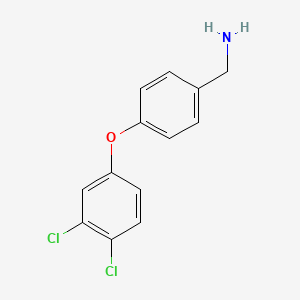
5-(4-Chloropyridin-3-yl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloropyridin-3-yl)morpholin-3-one is a versatile chemical compound with a molecular weight of 212.63 g/mol . It is characterized by the presence of a chloropyridine ring attached to a morpholinone structure. This compound is known for its unique blend of reactivity and selectivity, making it valuable for various research and development projects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chloropyridin-3-yl)morpholin-3-one typically involves the reaction of 4-chloropyridine with morpholine under specific conditions. One common method includes the use of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The process can be optimized using transition metal catalysis to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound can be achieved through eco-friendly and cost-effective processes. These methods are designed to be reproducible and robust, making them suitable for large-scale production . The use of solid-phase synthesis and intramolecular reactions are some of the advanced techniques employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 5-(4-Chloropyridin-3-yl)morpholin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the chloropyridine and morpholinone moieties, which provide multiple reactive sites .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce amines . Substitution reactions often result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
5-(4-Chloropyridin-3-yl)morpholin-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the development of bioactive compounds . In medicine, it is investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways . Additionally, it finds applications in the industry for the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of 5-(4-Chloropyridin-3-yl)morpholin-3-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds: Some similar compounds include 4-chloro-5-(morpholin-4-yl)-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one and other morpholine derivatives . These compounds share structural similarities with 5-(4-Chloropyridin-3-yl)morpholin-3-one but differ in their specific functional groups and reactivity .
Uniqueness: What sets this compound apart is its unique combination of a chloropyridine ring and a morpholinone structure. This combination provides a distinct reactivity profile, making it particularly useful for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H9ClN2O2 |
|---|---|
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
5-(4-chloropyridin-3-yl)morpholin-3-one |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-1-2-11-3-6(7)8-4-14-5-9(13)12-8/h1-3,8H,4-5H2,(H,12,13) |
Clave InChI |
AIXBGBANURVCBM-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(=O)CO1)C2=C(C=CN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-N-(5-chloro-4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)-4-[(dimethylamino)methyl]-6-methoxybenzene-1,3-diamine](/img/structure/B13883792.png)


![2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13883803.png)









![2-Methyl-5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B13883858.png)
